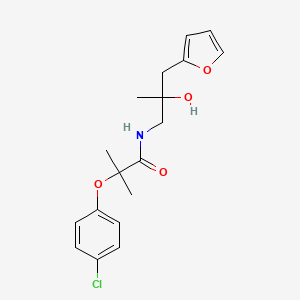
2-(4-chlorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylpropanamide is a useful research compound. Its molecular formula is C18H22ClNO4 and its molecular weight is 351.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-chlorophenoxy)-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylpropanamide , identified by its CAS number 62100-41-8, is a member of the amide class and incorporates both chlorophenoxy and furan moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂ClN₃O₂ |
| Molecular Weight | 213.66 g/mol |
| Density | 1.294 g/cm³ |
| Boiling Point | 394.1 °C |
| Flash Point | 192.2 °C |
Antimicrobial Activity
The furan component of the compound has been linked to various biological activities, including antibacterial and antifungal properties. Research indicates that derivatives of furan exhibit significant antimicrobial effects against a range of pathogens:
- Compounds derived from furan have shown activity against Escherichia coli and Staphylococcus aureus , with minimum inhibitory concentrations (MIC) as low as 64 µg/mL for some derivatives .
- A study highlighted that certain furan derivatives demonstrated broad-spectrum antibacterial activity, outperforming traditional antibiotics like streptomycin and tetracycline against strains such as Pseudomonas fluorescens .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties:
- Furan-containing compounds have been evaluated for their antiproliferative activity against various cancer cell lines, including HeLa and MDA-MB-231 cells. For instance, one study found that specific derivatives exhibited significant inhibition of cell proliferation with IC₅₀ values in the nanomolar range .
- The presence of substituents on the furan ring appears to influence the potency of these compounds, indicating that structural modifications can enhance biological activity .
Anti-inflammatory Effects
Research has also pointed towards potential anti-inflammatory effects:
- Compounds with furan moieties have been tested in carrageenan-induced inflammation models, showing significant anti-inflammatory activity. This suggests a possible therapeutic role in managing inflammatory conditions .
Case Studies
- Antibacterial Activity Study : A derivative of furan was tested against several bacterial strains, demonstrating effective inhibition at concentrations lower than conventional antibiotics. The study concluded that structural modifications could enhance efficacy against resistant strains .
- Anticancer Evaluation : In vitro studies on various cancer cell lines revealed that certain derivatives of the compound inhibited cell growth significantly, suggesting potential for development into anticancer agents .
- Inflammation Model : In animal models, compounds containing the furan structure exhibited reduced inflammation markers when compared to control groups, indicating their potential utility in treating inflammatory diseases .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4/c1-17(2,24-14-8-6-13(19)7-9-14)16(21)20-12-18(3,22)11-15-5-4-10-23-15/h4-10,22H,11-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCXNRUBQFAGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCC(C)(CC1=CC=CO1)O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














